molecular formula C8H24N4Zr B1585286 Tetrakis(dimethylamino)zirconium CAS No. 19756-04-8

Tetrakis(dimethylamino)zirconium

Cat. No.: B1585286
CAS No.: 19756-04-8
M. Wt: 267.53 g/mol
InChI Key: DWCMDRNGBIZOQL-UHFFFAOYSA-N
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Description

Tetrakis(dimethylamino)zirconium is an organometallic compound with the chemical formula ([ (CH_3)_2N]_4Zr). It is commonly used as a precursor in the deposition of zirconium-containing thin films, particularly in the field of microelectronics. This compound is known for its high purity and stability, making it suitable for various high-tech applications .

Biochemical Analysis

Biochemical Properties

Tetrakis(dimethylamido)zirconium(IV) plays a significant role in biochemical reactions, particularly in the deposition of zirconium-based materials. It interacts with various enzymes, proteins, and other biomolecules during these processes. The compound’s interaction with these biomolecules is primarily through coordination bonds, where the zirconium atom forms bonds with the nitrogen atoms of the dimethylamido groups. This interaction facilitates the deposition of zirconium onto substrates, which is crucial for the formation of thin films in microelectronics .

Cellular Effects

Tetrakis(dimethylamido)zirconium(IV) influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the function of cells by modulating the activity of specific enzymes and proteins involved in these pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and gene expression. These effects are essential for understanding the compound’s role in biomedical applications and its potential impact on cellular health .

Molecular Mechanism

The molecular mechanism of Tetrakis(dimethylamido)zirconium(IV) involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function. The zirconium atom in the compound forms coordination bonds with the nitrogen atoms of the dimethylamido groups, facilitating its binding to biomolecules. This binding is crucial for the compound’s role in biochemical reactions and its impact on cellular processes .

Dosage Effects in Animal Models

The effects of Tetrakis(dimethylamido)zirconium(IV) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting tissue regeneration. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects of Tetrakis(dimethylamido)zirconium(IV) is crucial for determining its safe and effective use in biomedical applications .

Metabolic Pathways

Tetrakis(dimethylamido)zirconium(IV) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic health .

Subcellular Localization

Tetrakis(dimethylamido)zirconium(IV) exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization of Tetrakis(dimethylamido)zirconium(IV) is essential for elucidating its role in cellular processes and its potential impact on cellular health .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(dimethylamino)zirconium can be synthesized by reacting zirconium(IV) chloride with lithium dimethylamide in an inert atmosphere. The reaction typically proceeds as follows: [ ZrCl_4 + 4 LiN(CH_3)_2 \rightarrow Zr[N(CH_3)_2]_4 + 4 LiCl ] The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as sublimation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(dimethylamino)zirconium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetrakis(dimethylamino)zirconium has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(ethylmethylamido)zirconium(IV): Similar in structure but with different alkyl groups.

    Tetrakis(dimethylamido)hafnium(IV): Similar in structure but with hafnium instead of zirconium.

    Tetrakis(diethylamido)zirconium(IV): Similar in structure but with different alkyl groups.

Uniqueness

Tetrakis(dimethylamino)zirconium is unique due to its high stability and purity, making it particularly suitable for applications in microelectronics and material science. Its ability to form high-quality zirconium-containing films sets it apart from other similar compounds .

Properties

CAS No.

19756-04-8

Molecular Formula

C8H24N4Zr

Molecular Weight

267.53 g/mol

IUPAC Name

dimethylazanide;zirconium(4+)

InChI

InChI=1S/4C2H6N.Zr/c4*1-3-2;/h4*1-2H3;/q4*-1;+4

InChI Key

DWCMDRNGBIZOQL-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4]

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4]

Pictograms

Flammable; Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

The lithium dimethylamide, 0.5 mole, in 250 ml of diethyl ether is chilled in an acetone/dry ice bath to -78° C. Zirconium tetrachloride, 26 g (0.112 mole), is transferred to a solid addition funnel attached to the 1000 ml Schlenk then added over 30 minutes to the magnetically stirred lithium dimethylamide slurry. The mixture is warmed slowly to room temperature then refluxed 1 hour. All volatiles are removed under vacuum at room temperature and the remaining oily solid is extracted twice with 150 ml portions of hexane. The combined extracts are reduced in solvent volume then transferred to a 50 ml flask. Solid zirconium tetrakis(dimethylamide) is distilled from the residue under reduced pressure (boiling point=40° C. to 60° C. @ 0.025 mm Hg) to give a white crystalline, low melting solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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